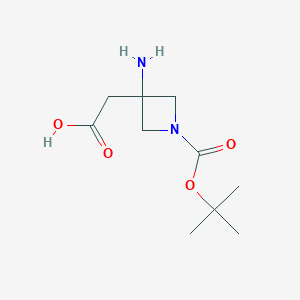![molecular formula C13H20N2 B2670180 [(2S)-1-benzylpiperidin-2-yl]methanamine CAS No. 139004-92-5](/img/structure/B2670180.png)
[(2S)-1-benzylpiperidin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S)-1-benzylpiperidin-2-yl]methanamine” is a chemical compound with a molecular weight of 190.29 . It is used in scientific research and is valuable for studying drug development and neuropharmacology.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m0/s1 . This indicates that the compound has a complex molecular structure, which contributes to its high perplexity. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
[(2S)-1-benzylpiperidin-2-yl]methanamine has been extensively studied for its potential use in the development of drugs for various medical conditions. It has been found to be effective in the treatment of depression, anxiety, and addiction. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Wirkmechanismus
[(2S)-1-benzylpiperidin-2-yl]methanamine acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). It works by increasing the levels of serotonin, norepinephrine, and dopamine in the brain, which helps to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which helps to regulate mood and reduce anxiety. Additionally, it has been found to reduce the symptoms of depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S)-1-benzylpiperidin-2-yl]methanamine has a number of advantages for use in lab experiments. It is readily available and easy to synthesize, which makes it a cost-effective option for researchers. Additionally, it has been extensively studied, which means that there is a large body of literature available for researchers to draw from. However, there are also some limitations to using this compound in lab experiments. It can be difficult to control the dosage, which can lead to inconsistent results. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research related to [(2S)-1-benzylpiperidin-2-yl]methanamine. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential for using this compound as a starting point for the development of new drugs for the treatment of depression, anxiety, and addiction. Additionally, researchers are studying the mechanism of action of this compound in order to better understand how it works and how it can be used to treat various medical conditions. Finally, researchers are exploring the potential for using this compound in combination with other drugs in order to enhance its effectiveness and reduce its side effects.
Synthesemethoden
[(2S)-1-benzylpiperidin-2-yl]methanamine can be synthesized using various methods. One of the most common methods is the reductive amination of benzylpiperidine with formaldehyde. This reaction produces the desired compound with high yield and purity.
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS05 and GHS07 pictograms . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
[(2S)-1-benzylpiperidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRQRNCULDABS-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2670101.png)


![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)



![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)
![3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2670117.png)
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)
![1-(2-Chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2670120.png)